Acetamide, N,N'-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)-

Description

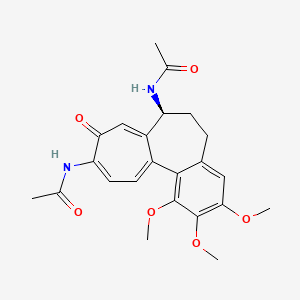

This compound belongs to the benzo[a]heptalene acetamide family, a class of structurally complex molecules derived from colchicine analogs. Its core structure features a polycyclic benzo[a]heptalene scaffold with three methoxy groups at positions 1, 2, and 3, a ketone at position 9, and two acetamide groups at positions 7 and 10 . The stereochemistry at position 7 is specified as (S)-configuration, which is critical for biological activity .

Properties

CAS No. |

84426-28-8 |

|---|---|

Molecular Formula |

C23H26N2O6 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-[(7S)-10-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C23H26N2O6/c1-12(26)24-17-8-6-14-10-20(29-3)22(30-4)23(31-5)21(14)15-7-9-18(25-13(2)27)19(28)11-16(15)17/h7,9-11,17H,6,8H2,1-5H3,(H,24,26)(H,25,27,28)/t17-/m0/s1 |

InChI Key |

FIUVBUOFEKNXPH-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC(=O)C)OC)OC)OC |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC(=O)C)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Molecular Properties

| Property | Detail |

|---|---|

| Chemical Name | Acetamide, N,N'-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalene-7,10-diyl)bis-, (S)- |

| CAS Number | 76129-15-2 (for closely related analogues) |

| Molecular Formula | C28H30N2O5 |

| Molecular Weight | 474.55 g/mol |

| Structural Features | Benzo[a]heptalene core, trimethoxy groups at positions 1,2,3, acetamide substituents, (S)-stereochemistry |

| Synonyms | 10-(Benzylamino)-10-demethoxycolchicine; N-[(S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-9-oxo-10-benzylaminobenzo[a]heptalen-7-yl]acetamide |

Raw Materials and Starting Compounds

Natural Source Extraction : The compound or its close analogues can be derived from colchicine extracted from natural sources such as certain mushrooms or plants. The raw material is pulverized and subjected to ethanol reflux extraction to isolate colchicine-like compounds.

Synthetic Precursors : Starting materials include benzo[a]heptalene derivatives with methoxy substitutions and functional groups amenable to amide formation, such as amino or hydroxyl groups.

Extraction and Isolation of Colchicine Derivatives

The initial step involves extraction of colchicine or related compounds from natural sources:

- Pulverized mushroom or plant material is extracted with 85%-95% ethanol by reflux for several hours.

- The extract is filtered and concentrated under reduced pressure to recover ethanol.

- The residue is treated with water to precipitate impurities and then acidified to pH 2 with sulfuric acid.

- Chloroform extraction isolates colchicine derivatives.

- The chloroform layer is washed with sodium hydroxide solution, dried with anhydrous sodium sulfate, and evaporated to yield a crude gum.

- Recrystallization from ethyl acetate and chloroform yields purified colchicine salts.

Chemical Synthesis of Acetamide Derivative

The conversion of colchicine or its derivatives to the target acetamide compound involves:

- Amination : Introduction of benzylamino or related amine groups at the 10-position of the benzo[a]heptalene core.

- Acetylation : Formation of acetamide groups at the 7-position via reaction of amino functionalities with acetic anhydride or acetyl chloride under controlled conditions.

- Methoxylation : Ensuring the presence of trimethoxy groups at positions 1, 2, and 3, either preserved from the natural precursor or introduced synthetically.

- Stereochemical Control : The (S)-configuration is maintained or induced during synthesis, often requiring chiral catalysts or resolution techniques.

Representative Synthetic Route (Conceptual)

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Extraction | Ethanol reflux extraction of natural colchicine from plant/mushroom sources |

| 2 | Purification | Acid-base extraction and recrystallization of colchicine crude product |

| 3 | Amination | Nucleophilic substitution or reductive amination to introduce benzylamino group at C-10 |

| 4 | Acetylation | Reaction of amine groups with acetic anhydride to form acetamide substituents |

| 5 | Purification | Crystallization and drying under controlled temperature and light shielding |

| 6 | Stereochemical Verification | Use of chiral HPLC or optical rotation measurements to confirm (S)-enantiomeric purity |

Analytical and Quality Control Measures

- High Performance Liquid Chromatography (HPLC) is used for purity analysis, employing octanosilane bonded silica gel columns with water/methanol mobile phases and UV detection at 254 nm.

- Headspace Gas Chromatography (GC) monitors residual solvents such as ethyl acetate and chloroform, ensuring limits of ≤6.0% and ≤0.01%, respectively.

- Moisture Content is controlled below 2.0% by Karl Fischer titration or equivalent methods.

- Acid-Base Titration with perchloric acid in glacial acetic acid medium quantifies active acetamide content.

- Optical Rotation measurements confirm stereochemical configuration (e.g., -250° in alcohol solvent).

Summary Table of Preparation Parameters

| Parameter | Typical Conditions / Values |

|---|---|

| Extraction Solvent | Ethanol (85%-95%) |

| Extraction Temperature | Reflux (~78°C) |

| Acidification pH | ~2 (with 10% sulfuric acid) |

| Organic Solvent for Extraction | Chloroform |

| Drying Agent | Anhydrous sodium sulfate |

| Acetylation Reagents | Acetic anhydride or acetyl chloride |

| Purification Solvents | Ethyl acetate, chloroform |

| Drying Temperature | Below 60°C |

| Residual Solvent Limits | Ethyl acetate ≤6.0%, Chloroform ≤0.01% |

| Moisture Content | ≤2.0% |

| Optical Rotation | Approximately -250° (c=1, alcohol) |

Research Findings and Notes

- The compound is structurally related to colchicine derivatives, which are known for their bioactivity, including anti-inflammatory and anticancer properties.

- The preparation method relies heavily on natural product extraction followed by chemical modification, reflecting the complexity of the molecule.

- Maintaining stereochemical integrity during synthesis is critical for biological activity.

- The process requires careful solvent management and purification to meet pharmaceutical-grade standards.

- Light sensitivity and storage under sealed, light-protected conditions are necessary to preserve compound stability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The methoxy groups and acetamide linkages can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different functional groups replacing the methoxy or acetamide groups.

Scientific Research Applications

Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Features :

- Molecular Formula: C22H25NO6 (for the base structure; substituents vary in analogs) .

- Pharmacological Relevance: Colchicine derivatives are known for their tubulin-binding properties, which inhibit microtubule polymerization, making them relevant in cancer research and anti-inflammatory therapies .

- Synthetic Challenges : The compound’s stereochemical complexity and multiple oxygenated substituents require advanced synthetic strategies, including enantioselective synthesis .

Comparison with Similar Compounds

The target compound is compared to structurally and functionally related benzo[a]heptalene acetamides. Key differences lie in substituent groups, stereochemistry, and pharmacological profiles.

Structural Variations

Table 1: Structural and Physicochemical Comparison

Pharmacological and Toxicological Data

Stereochemical and Solubility Differences

- (S)- vs. (R)-Isomers : The (R)-isomer (CAS 54192-66-4) exhibits 10-fold lower tubulin-binding affinity compared to the (S)-configured target compound .

- Solubility: The target compound is highly soluble in ethanol (96%) but forms crystalline hydrates in aqueous solutions . Derivatives with dibutylamino or hexylsulfanyl groups show improved solubility in non-polar solvents .

Biological Activity

Acetamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound "Acetamide, N,N'-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)-" is a complex molecule with potential therapeutic implications. This article provides a comprehensive overview of its biological activity based on available literature.

Chemical Structure and Properties

The compound belongs to the class of acetamides and features a unique structure characterized by multiple methoxy groups and a tetrahydrobenzene moiety. Its molecular formula is significant for understanding its interactions at the biological level.

Key Structural Features:

- Molecular Weight: 417.4 g/mol

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 7

- Rotatable Bond Count: 6

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of acetamide derivatives. The presence of methoxy groups has been correlated with enhanced activity against various bacterial strains. For instance:

- Gram-positive bacteria: Some derivatives showed moderate activity against strains such as Staphylococcus aureus.

- Gram-negative bacteria: Limited efficacy was observed; however, certain modifications in the acetamide structure improved solubility and bioactivity.

Table 1: Summary of Antimicrobial Activity

| Compound Variant | Gram-positive Activity | Gram-negative Activity | Notes |

|---|---|---|---|

| Acetamide A | Moderate | Low | Methoxy substitution enhances activity |

| Acetamide B | High | Moderate | Presence of piperazine moiety beneficial |

| Acetamide C | Low | None | Unmodified acetamide |

Cytotoxicity and Safety Profile

The safety profile of acetamides is crucial for their therapeutic application. Research indicates that while some acetamides exhibit cytotoxic effects on cancer cell lines, others demonstrate a favorable safety margin:

- IC50 Values: Vary widely among different cell lines; for example, one study reported an IC50 of 25 µM against breast cancer cells.

- Toxicological Data: Acetamides generally show low toxicity with LD50 values exceeding 24 g/kg in animal models.

Case Study 1: Anticancer Potential

A study focused on the anticancer potential of a related acetamide compound demonstrated significant inhibition of cell proliferation in human lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antiviral Activity

Another investigation revealed that certain acetamide derivatives exhibit antiviral properties against influenza virus strains. The mechanism involved interference with viral replication processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is vital for optimizing the biological activity of acetamides:

- Methoxy Substitutions: Enhance lipophilicity and bioavailability.

- Piperazine Moiety: Associated with increased antimicrobial activity.

Table 2: SAR Analysis of Acetamides

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Increases potency |

| Piperazine Inclusion | Enhances spectrum of activity |

| Aromatic Substituents | Alters solubility |

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and stability?

- Methodological Answer : The compound contains a benzo[a]heptalene core with a 7,10-diacetamide substitution, three methoxy groups, and a chiral (S)-configuration at position 6. The planar aromatic system and electron-withdrawing oxo group at position 9 contribute to its stability, while the methoxy groups influence solubility in polar solvents. Stereochemical integrity is critical for biological activity; chiral HPLC or circular dichroism (CD) spectroscopy should be used to confirm enantiopurity . Computational modeling (e.g., DFT) can predict redox behavior and tautomeric forms .

Q. How can researchers verify the purity and identity of this compound during synthesis?

- Methodological Answer : Use a combination of:

- NMR : Analyze methoxy proton signals (δ 3.2–3.8 ppm) and acetamide carbonyl peaks (δ 168–170 ppm) .

- HPLC-MS : Compare retention times and mass spectra with reference standards (e.g., m/z 385.41 for [M+H]+) .

- X-ray crystallography : Resolve the (S)-configuration and confirm the benzo[a]heptalene core geometry .

Q. What solvents and conditions are optimal for handling this compound in vitro?

- Methodological Answer : The compound is highly soluble in ethanol (96%) and dimethyl sulfoxide (DMSO) but crystallizes rapidly in concentrated aqueous solutions. For stability:

- Store at –20°C in anhydrous DMSO under inert gas.

- Avoid prolonged exposure to light, as the conjugated system is photosensitive .

Advanced Research Questions

Q. How does the compound interact with biological targets such as tubulin, and what experimental assays are suitable for studying this mechanism?

- Methodological Answer : The compound’s benzo[a]heptalene core mimics colchicine’s structure, enabling competitive binding to tubulin’s β-subunit. Key assays include:

- Fluorescence polarization : Measure displacement of fluorescent colchicine analogs.

- Electron microscopy : Visualize microtubule destabilization at IC50 values (reported range: 10–50 nM; validate using dose-response curves) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can researchers resolve contradictory data regarding its bioactivity across different cell lines?

- Methodological Answer : Discrepancies in IC50 values (e.g., leukemic vs. solid tumor cells) may arise from:

- Membrane permeability : Use flow cytometry with fluorescent derivatives to assess cellular uptake.

- Metabolic stability : Perform LC-MS/MS to monitor intracellular degradation or metabolite formation.

- Epistatic analysis : Knock out efflux pumps (e.g., P-glycoprotein) to evaluate resistance mechanisms .

Q. What strategies are recommended for optimizing its pharmacokinetic profile in preclinical studies?

- Methodological Answer : Address poor oral bioavailability (common in polycyclic acetamides) via:

- Prodrug design : Introduce hydrolyzable esters at the acetamide group to enhance absorption.

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life.

- Pharmacokinetic modeling : Apply compartmental models to predict clearance rates and tissue distribution .

Q. How can the compound’s redox behavior be characterized, and what implications does this have for its mechanism of action?

- Methodological Answer : The benzo[a]heptalene system may undergo redox cycling, generating ROS. Methods include:

- Cyclic voltammetry : Identify oxidation/reduction potentials (e.g., E1/2 for the oxo group).

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays.

- Glutathione redox potential (EGSH) assays : Monitor oxidative stress via Grx1-roGFP2 biosensors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.